molecular formula C8H4ClNO3 B12359882 5-chloro-4aH-3,1-benzoxazine-2,4-dione

5-chloro-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12359882
M. Wt: 197.57 g/mol
InChI Key: FCLNIMBCPUUEOB-UHFFFAOYSA-N
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Description

5-Chloro-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of 5-chloroisatoic anhydride with suitable reagents under controlled conditions. One common method includes the use of 5-chloroisatoic anhydride in a mixture of dimethylformamide (DMF) and water, stirred at room temperature for an extended period . Another approach involves the use of palladium-catalyzed carbonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazine compounds .

Mechanism of Action

The mechanism of action of 5-chloro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4aH-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

5-chloro-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H

InChI Key

FCLNIMBCPUUEOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2C(=C1)Cl

Origin of Product

United States

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